![molecular formula C10H13N3OS B15092583 6-[Methyl(propan-2-yl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B15092583.png)
6-[Methyl(propan-2-yl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Description
6-[Methyl(propan-2-yl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted at position 6 with a methyl(propan-2-yl)amino group and at position 5 with a carbaldehyde moiety.
Properties
Molecular Formula |
C10H13N3OS |
---|---|
Molecular Weight |
223.30 g/mol |
IUPAC Name |
6-[methyl(propan-2-yl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3OS/c1-7(2)12(3)9-8(6-14)13-4-5-15-10(13)11-9/h4-7H,1-3H3 |
InChI Key |
ACABNQCXGLZVST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1=C(N2C=CSC2=N1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Methyl(propan-2-yl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves multi-step reactions. One common method involves the cyclization of appropriate thioamide and imidazole derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This green chemistry approach reduces the environmental impact and improves efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions. While direct oxidation data for this specific compound is limited, analogous imidazo-thiazole aldehydes show predictable behavior:
These reactions are critical for modifying solubility and introducing hydrogen-bonding motifs in drug design. The electron-deficient imidazo-thiazole core may stabilize intermediates during oxidation .
Reduction Reactions
The aldehyde group is reduced to a primary alcohol using borohydride reagents:
Reagent | Conditions | Product | Reference |
---|---|---|---|
NaBH<sub>4</sub> | Ethanol, RT | 5-Hydroxymethyl derivative | |
LiAlH<sub>4</sub> | THF, 0°C | Complete reduction to alcohol |
Reduction preserves the heterocyclic core while generating intermediates for further functionalization, such as etherification or esterification .
Nucleophilic Additions
The aldehyde participates in Schiff base formation and condensation reactions:
Schiff Base Formation
Reaction with primary amines yields imine derivatives:
textR-NH₂ + Aldehyde → R-N=CH-Imidazo-thiazole + H₂O
Amine Type | Conditions | Application | Reference |
---|---|---|---|
Aryl amines | Reflux in ethanol | Antimicrobial agent precursors | |
Hydrazines | Polyphosphoric acid | Anticancer compound synthesis |
Knoevenagel Condensation
Active methylene compounds (e.g., malononitrile) react with the aldehyde to form α,β-unsaturated derivatives:
textNC-CH₂-CN + Aldehyde → NC-C(=CH-Imidazo-thiazole)-CN
These products exhibit enhanced π-conjugation for optoelectronic applications .
Functionalization of the Amino Group
The methyl(isopropyl)amino substituent undergoes selective alkylation and acylation:
These modifications tailor lipophilicity and bioavailability in drug candidates .
Heterocycle-Directed Reactions
The electron-rich imidazo-thiazole core participates in electrophilic substitutions, though limited data exists. Halogenation at the 2-position has been observed in related compounds:
Reagent | Conditions | Product | Reference |
---|---|---|---|
NBS (Br<sub>2</sub> source) | DCM, 40°C | 2-Bromo derivative |
Halogenated analogs are pivotal in cross-coupling reactions for complex molecule synthesis .
Comparative Reactivity Table
Key reaction pathways and their outcomes:
Reaction | Yield Range | Key Conditions | Functional Impact |
---|---|---|---|
Oxidation | 60–75% | Oxidizing agents, heat | Enhanced polarity |
Reduction | 85–95% | Borohydrides, RT | Alcohol for further coupling |
Schiff base | 70–90% | Amines, reflux | Bioactive imine formation |
Alkylation | 50–65% | Alkyl halides, base | Increased steric bulk |
Mechanistic Insights
-
Aldehyde Reactivity : The electron-withdrawing imidazo-thiazole core polarizes the aldehyde carbonyl, enhancing electrophilicity and reaction rates with nucleophiles .
-
Amino Group Effects : The methyl(isopropyl)amino group sterically shields the 6-position but can participate in hydrogen bonding, influencing regioselectivity .
This compound’s versatility in forming pharmacologically relevant derivatives underscores its importance in medicinal chemistry. Further studies are needed to explore its catalytic applications and stability under radical conditions .
Scientific Research Applications
6-[Methyl(propan-2-yl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole ring fused with an imidazole ring, with a methyl group and a propan-2-yl amino group at the sixth position and an aldehyde functional group at the fifth position. It has a molecular weight of 223.30 g/mol. This compound has garnered interest for its potential biological activities, especially in antimicrobial and anticancer research.
Scientific Research Applications
- Antimicrobial and Anticancer Research: this compound has demonstrated potential in antimicrobial and anticancer research. Its mechanism of action may involve the inhibition of specific enzymes or interaction with DNA, leading to disruptions in cellular processes. Studies suggest it can induce oxidative stress and apoptosis in cancer cells, positioning it as a candidate for therapeutic exploration.
- Anti-proliferative Activity: Imidazo[2,1-b]thiazole-based aryl hydrazones have been synthesized and tested for anti-proliferative activity against human cell lines of prostate cancer, breast cancer, cervical cancer, lung cancer, and normal embryonic kidney cancer cells .
- Anticonvulsant Properties: Thiazole derivatives have displayed anticonvulsant properties . The structure-activity relationship (SAR) analysis indicated that tetrazole and imidazole rings are essential for activity .
Related Compounds
Mechanism of Action
The mechanism of action of 6-[Methyl(propan-2-yl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. It can inhibit enzymes or interact with DNA, leading to the disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 6
6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde
- Structure : Methyl group at position 6 (C7H6N2OS; MW = 166.198) .
- Comparison: Simpler structure with lower molecular weight. Lacks the amino group, reducing hydrogen-bonding capacity and solubility compared to the target compound. Limited biological data available, suggesting lower pharmacological relevance.
6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- Structure: Ethyl(methyl)amino group at position 6 (C9H11N3OS; MW = 209.27) .
- Comparison: Similar aminoalkyl substitution but with a less bulky ethyl group instead of propan-2-yl. Slightly lower lipophilicity (logP predicted to be ~1.5 vs. ~2.0 for the target compound). No reported biological activity, highlighting the need for empirical testing of branched analogs.
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CITCO Precursor)
- Structure : 4-Chlorophenyl group at position 6 (C12H7ClN2OS; MW = 278.72) .
- CITCO (its oxime derivative) is a well-characterized CAR agonist, upregulating CYP2B6 and CYP3A4 by 2.19-fold in human hepatocytes . The target compound’s amino group may alter receptor binding compared to CITCO’s chlorophenyl-oxime motif.
Functional Group Modifications at Position 5
CITCO (Oxime Derivative)
- Structure : O-(3,4-Dichlorobenzyl)oxime group at position 5 .
- Comparison: Oxime formation increases molecular weight (MW = 452.3) and introduces hydrogen-bonding sites. Critical for CAR activation, with EC50 values in the nanomolar range . The target compound’s aldehyde group is reactive but lacks the oxime’s proven nuclear receptor affinity.
6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Thioether and Sulfanyl Derivatives
6-[(4-Chlorophenyl)thio]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- Structure : Thioether linkage at position 6 (C12H7ClN2OS2; MW = 294.78) .
- Thioether derivatives are less studied for nuclear receptor activity but may exhibit unique pharmacokinetic profiles.
6-[(3-Trifluoromethylphenyl)thio]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Physicochemical and Pharmacokinetic Properties
Notes:
- Thioether and oxime derivatives exhibit higher molecular weights and logP values, which may limit aqueous solubility .
Biological Activity
6-[Methyl(propan-2-yl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound characterized by a fused imidazole and thiazole ring system. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring a methyl group and a propan-2-yl amino group at the sixth position and an aldehyde functional group at the fifth position, enhances its reactivity and biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C10H13N3OS, with a molecular weight of 223.30 g/mol. The compound's structure can be represented as follows:
Property | Details |
---|---|
Molecular Formula | C10H13N3OS |
Molecular Weight | 223.30 g/mol |
Functional Groups | Imidazole, Thiazole, Aldehyde |
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes that are crucial for cellular processes.
- DNA Interaction : The compound's structure allows it to interact with DNA, potentially disrupting replication and transcription processes.
- Induction of Apoptosis : Studies have shown that it can induce oxidative stress in cancer cells, leading to programmed cell death (apoptosis) .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. In vitro studies have revealed its effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values indicate strong activity against both Gram-positive and Gram-negative bacteria.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.25 |
Escherichia coli | 0.30 |
Candida albicans | 0.20 |
Anticancer Activity
The compound has also shown promising results in anticancer studies. It has been found to exert cytotoxic effects on various cancer cell lines by:
- Inducing apoptosis through oxidative stress.
- Inhibiting cell proliferation by targeting specific signaling pathways.
In a study involving A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, the compound exhibited an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of several derivatives of imidazo[2,1-b][1,3]thiazole compounds, including our target compound. The results indicated that derivatives with similar structures exhibited varying degrees of antimicrobial efficacy, suggesting that structural modifications can enhance or diminish biological activity .
Study 2: Anticancer Research
Another study focused on the anticancer properties of imidazo[2,1-b][1,3]thiazole derivatives. The findings highlighted that compounds with specific substitutions at the thiazole ring showed enhanced cytotoxicity against cancer cells. This supports the hypothesis that structural features significantly influence biological activity .
Q & A
Basic: What synthetic strategies are employed for imidazo[2,1-b][1,3]thiazole-5-carbaldehyde derivatives?
Answer:
The synthesis typically involves cyclization reactions and functionalization at the 6-position. For example:
- Free-radical bromination : Ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate can be brominated using N-bromosuccinimide (NBS) to introduce a bromomethyl group, enabling further coupling reactions .
- Chiral auxiliary incorporation : Schollkopf’s auxiliary can be used to introduce stereochemical control, as seen in the synthesis of α-aminoadipic acid analogs .
- Click chemistry : Advanced derivatives are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties .
Basic: How is structural confirmation achieved for these derivatives?
Answer:
Multi-modal characterization ensures structural integrity:
- NMR spectroscopy : Distinct signals for methyl groups (e.g., δ 2.28 ppm for CH₃) and aromatic protons confirm substitution patterns .
- Mass spectrometry : Molecular ion peaks (e.g., [M+1] at m/z = 261.2) validate molecular weight .
- Elemental analysis : Agreement between calculated and observed C/H/N/S content confirms purity .
Advanced: What in vitro assays assess biological activity against nuclear receptors?
Answer:
- FRET ligand sensing : Measures receptor-ligand binding by fluorescence resonance energy transfer, as used for CAR activation by CITCO .
- Q-PCR : Quantifies CYP2B6 or CYP3A4 mRNA induction in primary hepatocytes to evaluate CAR/PXR activation .
- Docking studies : Molecular modeling predicts binding poses, such as interactions with CAR’s ligand-binding domain .
Advanced: How do 6-position substituents modulate CAR agonist activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., 4-chlorophenyl in CITCO) enhance CAR binding by stabilizing hydrophobic interactions .
- Steric effects : Bulky substituents may hinder monomerization of phosphorylated CAR, reducing activation .
- Oxime modifications : O-(3,4-dichlorobenzyl)oxime in CITCO improves solubility and receptor selectivity .
Advanced: What computational methods predict ligand-receptor binding?
Answer:
- Docking algorithms (AutoDock, Glide) : Simulate ligand placement in CAR’s binding pocket, prioritizing hydrogen bonds with Arg235 and hydrophobic contacts with Leu240 .
- QSAR models : Relate substituent descriptors (e.g., logP, polar surface area) to EC₅₀ values for CAR activation .
Basic: What purification challenges arise, and how are they resolved?
Answer:
- Hydrophobicity : Reverse-phase HPLC with C18 columns separates derivatives using acetonitrile/water gradients .
- Byproduct removal : Column chromatography (silica gel, ethyl acetate/hexane eluents) isolates target compounds from cyclization byproducts .
Advanced: How does CAR phosphorylation affect ligand interactions?
Answer:
- Phosphorylated CAR : Binds ERK1/2, maintaining an inactive dimeric state. Ligands like CITCO dissociate ERK1/2, enabling monomerization and dephosphorylation .
- Monomeric CAR : Adopts a conformation favorable for nuclear translocation and coactivator recruitment (e.g., PGC-1α) .
Advanced: Why do EC₅₀ values for CAR activation vary across studies?
Answer:
Discrepancies arise from:
- Cell type differences : Primary hepatocytes vs. immortalized lines (e.g., HepG2) vary in receptor expression and metabolic competence .
- Assay conditions : FRET (direct binding) vs. luciferase reporter assays (functional activation) measure distinct endpoints .
- Ligand stability : Oxime hydrolysis or aldehyde oxidation under varying pH/temperature alters effective concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.